6,7-dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline
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Overview
Description
6,7-Dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This particular compound features a quinazoline core with methoxy groups at the 6 and 7 positions, and a pyridin-3-yloxy methyl group attached to an azetidine ring at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of Methoxy Groups: Methoxylation at the 6 and 7 positions can be achieved using methanol in the presence of a suitable catalyst like sulfuric acid.
Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.
Attachment of Pyridin-3-yloxy Methyl Group: The final step involves the attachment of the pyridin-3-yloxy methyl group to the azetidine ring, which can be accomplished through a nucleophilic substitution reaction using pyridin-3-ol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the pyridin-3-yloxy methyl group, where nucleophiles can replace the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 6,7-dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline is explored for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory properties, and this compound is no exception. It is studied for its potential to inhibit specific enzymes involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyridin-3-yloxy methyl group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the azetidine and pyridin-3-yloxy methyl groups, making it less versatile in terms of functionalization.
4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline: Similar structure but without the methoxy groups, which may affect its biological activity.
6,7-Dimethoxy-4-quinazoline: Lacks the azetidine and pyridin-3-yloxy methyl groups, potentially altering its reactivity and biological properties.
Uniqueness
The uniqueness of 6,7-dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline lies in its combination of functional groups, which confer specific reactivity and biological activity. The presence of both methoxy groups and the pyridin-3-yloxy methyl group attached to the azetidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6,7-dimethoxy-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-24-17-6-15-16(7-18(17)25-2)21-12-22-19(15)23-9-13(10-23)11-26-14-4-3-5-20-8-14/h3-8,12-13H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBHRZIFKCLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)COC4=CN=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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